3-{(E)-2-[6-(Cyclopropylamino)-9h-Purin-9-Yl]ethenyl}-4-Methyl-N-[3-(4-Methyl-1h-Imidazol-1-Yl)-5-(Trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AP-24163 is a small molecule drug developed by ARIAD Pharmaceuticals, Inc. It is primarily known for its role as an inhibitor of the Bcr-Abl T315I mutation, which is associated with chronic myelogenous leukemia . This compound is currently in the preclinical stage of development .
Preparation Methods
The synthetic routes and reaction conditions for AP-24163 are not widely documented in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
AP-24163 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AP-24163 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AP-24163 is used as a model compound to study the inhibition of the Bcr-Abl T315I mutation.
Biology: The compound is used to investigate the biological pathways and molecular targets associated with chronic myelogenous leukemia.
Medicine: AP-24163 is being explored as a potential therapeutic agent for the treatment of chronic myelogenous leukemia.
Industry: The compound may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
AP-24163 exerts its effects by inhibiting the Bcr-Abl T315I mutation, which is a key driver of chronic myelogenous leukemia . The compound binds to the Bcr-Abl protein and prevents its activation, thereby inhibiting the proliferation of cancer cells . This mechanism involves the disruption of the hydrophobic spine and destabilization of the active conformation of the protein .
Comparison with Similar Compounds
AP-24163 is unique in its ability to inhibit the Bcr-Abl T315I mutation, which is resistant to many other inhibitors. Similar compounds include:
Nilotinib: Another Bcr-Abl inhibitor, but less effective against the T315I mutation.
Dasatinib: Also a Bcr-Abl inhibitor, but similarly less effective against the T315I mutation.
Ponatinib: A more recent inhibitor that shows effectiveness against the T315I mutation, but with different side effect profiles.
AP-24163 stands out due to its specific targeting of the T315I mutation, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C29H25F3N8O |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H25F3N8O/c1-17-3-4-20(9-19(17)7-8-39-16-36-25-26(37-22-5-6-22)33-14-34-27(25)39)28(41)38-23-10-21(29(30,31)32)11-24(12-23)40-13-18(2)35-15-40/h3-4,7-16,22H,5-6H2,1-2H3,(H,38,41)(H,33,34,37)/b8-7+ |
InChI Key |
XQBYDVRVYRYLCH-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)/C=C/N4C=NC5=C(N=CN=C54)NC6CC6 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)C=CN4C=NC5=C(N=CN=C54)NC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.